molecular formula C9H7FO4 B12126589 2-Acetyloxy-5-fluorobenzoic acid CAS No. 448-40-8

2-Acetyloxy-5-fluorobenzoic acid

Cat. No.: B12126589
CAS No.: 448-40-8
M. Wt: 198.15 g/mol
InChI Key: KTXWQAHMSLBFKW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-5-fluoro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with an acetyloxy group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-fluoro- typically involves the acetylation of 5-fluoro-2-hydroxybenzoic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-fluoro- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(acetyloxy)-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzoic acid, 2-(acetyloxy)-5-fluoro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic carboxylic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its fluorine substitution enhances its metabolic stability and bioavailability .

Industry: In the industrial sector, benzoic acid, 2-(acetyloxy)-5-fluoro- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The fluorine atom enhances the compound’s binding affinity to its targets, thereby increasing its potency. The overall effect of the compound is determined by its ability to interact with and modulate the activity of its molecular targets .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2-(acetyloxy)-5-fluoro- is unique due to the presence of both the acetyloxy and fluorine substituents. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced reactivity in substitution reactions. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

448-40-8

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-acetyloxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

KTXWQAHMSLBFKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)C(=O)O

Origin of Product

United States

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